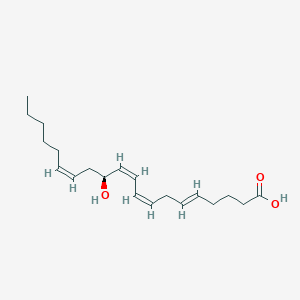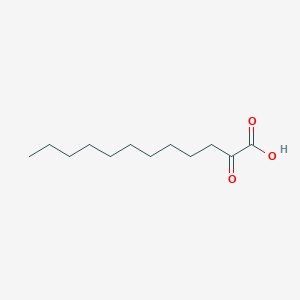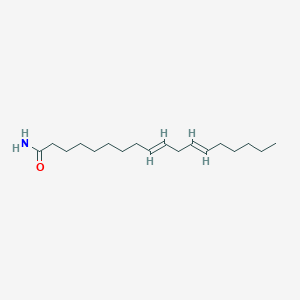![molecular formula C38H46N2O11S B1235759 [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B1235759.png)
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9,4-(Epoxy[1,11,13]pentadecatrienoimino)furo[2’,3’:7,8]naphtho[1,2-d]thiazole-10,26(9H)-dione, 16-(acetyloxy)-5,6,18,20-tetrahydroxy-14-methoxy-7,9,15,17,19,21,25-heptamethyl-, (9S,14S,15R,16S,17R,18R,19R,20S,21S)-” is a complex organic molecule with a unique structure that includes multiple functional groups such as epoxy, imino, furo, naphtho, thiazole, acetyloxy, hydroxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the epoxy, imino, and furo groups, as well as the incorporation of the naphtho and thiazole rings. Each step would require specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic routes to ensure high yield and purity. This might involve the use of advanced techniques such as flow chemistry, automated synthesis, and purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to form an amine.
Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups could yield ketones, while reduction of the imino group could yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential drug candidate.
Medicine: As a potential therapeutic agent due to its unique structure and functional groups.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its interactions with molecular targets and pathways. For example, it might interact with enzymes or receptors in biological systems, leading to specific effects. The epoxy and imino groups could play a role in these interactions by forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups, such as:
Epoxy resins: Used in coatings and adhesives.
Thiazole derivatives: Known for their biological activity.
Naphthoquinones: Used in dyes and as potential therapeutic agents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its complex structure, which could lead to unique properties and applications.
Properties
Molecular Formula |
C38H46N2O11S |
|---|---|
Molecular Weight |
738.8 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate |
InChI |
InChI=1S/C38H46N2O11S/c1-16-11-10-12-17(2)37(47)40-28-32(45)25-24(27-35(28)52-15-39-27)26-34(21(6)31(25)44)51-38(8,36(26)46)49-14-13-23(48-9)18(3)33(50-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,23,29-30,33,42-45H,1-9H3,(H,40,47)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,23-,29-,30+,33+,38-/m0/s1 |
InChI Key |
XTPGUQSTSWYULT-KNHFXZDRSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=C2SC=N5)O)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2SC=N5)O)C |
Synonyms |
rifamycin P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


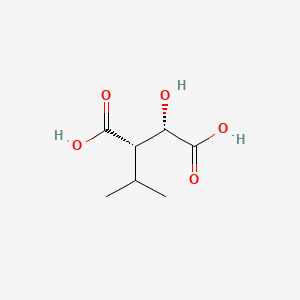
![tert-butyl (2S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-4-oxobutanoyl]amino]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbut-3-enoyl]amino]-4-methyl-3,5-bis(sulfanyl)pentanoyl]-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-6-methyl-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3-oxoheptanoate](/img/structure/B1235679.png)
![(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1235680.png)
![5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1235681.png)
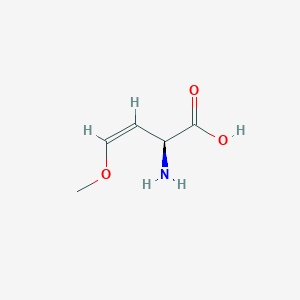
![(4R,6R,8R,9E,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1235687.png)
![4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide](/img/structure/B1235689.png)

